Enantiomer-Dependent NET Potency: (R) vs. (S) Scaffold Activity in hNET Assays
In the WYE-103231 series of selective norepinephrine reuptake inhibitors (sNRIs) built on the 1-(methylamino)butan-2-ol scaffold, the R-enantiomers were consistently 2- to 9-fold less potent than the corresponding S-enantiomers in hNET inhibition assays. While both enantiomers showed comparable hSERT selectivity, the R-enantiomers were additionally less selective for hDAT. The lead S-enantiomer (S-17b, WYE-103231) achieved an hNET IC₅₀ of 1.2 nM, whereas the corresponding R-enantiomers in the series showed proportionally reduced potency. [1]
| Evidence Dimension | hNET inhibition potency (IC₅₀) of the 1-(methylamino)butan-2-ol scaffold |
|---|---|
| Target Compound Data | R-enantiomer scaffold: 2- to 9-fold less potent than S-enantiomer in hNET uptake assays |
| Comparator Or Baseline | S-enantiomer scaffold: IC₅₀ = 1.2 nM for lead compound S-17b (WYE-103231); hNET selectivity >1600-fold over hSERT and >600-fold over hDAT |
| Quantified Difference | 2- to 9-fold reduction in hNET potency for (R) vs. (S) scaffold; reduced hDAT selectivity for (R) |
| Conditions | MDCK-Net6 cells stably transfected with human norepinephrine transporter (hNET); [³H]nisoxetine binding; JAR cells for hSERT; CHO cells expressing recombinant hDAT |
Why This Matters
For programs targeting the norepinephrine transporter, the (S)-enantiomer scaffold is mandatory; the (R)-enantiomer is quantitatively unsuitable, but its reduced NET activity makes it the preferred scaffold when NET engagement must be minimized.
- [1] O'Neill DJ, et al. J Med Chem. 2010;53(11):4511-4521. doi:10.1021/jm100053t. View Source
